Architectural Profiling and Synthetic Utilities of 1-(2-Pyridin-3-ylphenyl)methanamine Dihydrochloride in Medicinal Chemistry
Architectural Profiling and Synthetic Utilities of 1-(2-Pyridin-3-ylphenyl)methanamine Dihydrochloride in Medicinal Chemistry
Executive Summary
1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry and fragment-based drug discovery (FBDD). Featuring a privileged ortho-substituted biaryl scaffold, this compound provides a unique 3D vector projection that is critical for disrupting protein-protein interactions (PPIs) and engaging deep hydrophobic pockets. This technical whitepaper details its physicochemical properties, structural rationale, and provides field-validated protocols for its incorporation into complex molecular architectures.
Physicochemical Profiling
Understanding the baseline properties of the dihydrochloride salt is essential for reaction design, particularly concerning solubility and stoichiometric calculations during base neutralization.
| Property | Specification |
| Chemical Name | 1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride |
| CAS Number | [1] |
| Molecular Weight | [2][3] |
| Molecular Formula | [4] |
| Exact Mass (Free Base) | 184.10 g/mol |
| Physical State | Solid (typically supplied as a powder)[5] |
| Purity Standard | ≥97% (Analytical Grade)[3] |
Structural Rationale & Medicinal Chemistry Significance
The architectural design of 1-(2-pyridin-3-ylphenyl)methanamine is highly deliberate. The [6], frequently found in FDA-approved therapeutics.
The ortho-substitution pattern forces a non-planar conformation due to steric clash between the methanamine group and the pyridine ring. This restricted rotation (atropisomerism) projects the primary amine and the pyridine nitrogen into distinct 3D vectors, allowing the molecule to escape "flatland"—a common pitfall in early-stage drug design that leads to poor pharmacokinetic profiles.
Furthermore, the integration of the 3-pyridyl moiety serves a dual purpose:
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Metabolic Stability: It acts as a bioisostere for a phenyl ring while blocking cytochrome P450-mediated oxidation at electron-rich sites.
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Solubility & Binding: The pyridine nitrogen serves as a potent hydrogen-bond acceptor, improving aqueous solubility and enabling coordination with active-site residues or metalloenzyme centers.
Synthetic Workflow: High-Throughput Amide Coupling
Expertise & Experience: The primary amine (-CH₂NH₂) is an excellent nucleophile. However, when coupling this specific biaryl amine with complex carboxylic acids, standard carbodiimide reagents (e.g., EDC/DCC) often result in low yields due to the steric bulk of the ortho-biaryl system. To overcome this, we employ a [7].
Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) rapidly converts the carboxylic acid into a highly reactive OAt-active ester[8]. The presence of the 7-azabenzotriazole leaving group drastically accelerates the nucleophilic attack by the amine. Because the starting material is a dihydrochloride salt, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is strictly required in stoichiometric excess to liberate the free base in situ without competing for the activated ester[7].
Protocol: Standardized Amide Coupling
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Reagent Preparation: In a flame-dried 20 mL scintillation vial under nitrogen, dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) in 2.5 mL of anhydrous N,N-Dimethylformamide (DMF).
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Activation Phase: Add HATU (1.2 eq, 0.6 mmol) followed by DIPEA (3.5 eq, 1.75 mmol). Crucial Step: Allow the mixture to stir at room temperature for 15 minutes. This pre-activation ensures complete conversion to the OAt-active ester, preventing side reactions with the amine.
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Coupling Phase: Add (1.1 eq, 0.55 mmol)[1] to the activated mixture. The excess DIPEA will immediately neutralize the HCl salts. Stir at room temperature for 2 to 4 hours.
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Aqueous Workup (Self-Validating Isolation): Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 10 mL). Mechanism: The basic aqueous layer selectively retains unreacted carboxylic acid, the HOAt byproduct, and DIPEA salts, while the highly lipophilic biaryl amide partitions into the organic layer.
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Washing & Concentration: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to strip away residual DMF. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Visualization
Figure 1: HATU-mediated amide coupling workflow for biaryl methanamine derivatives.
Analytical Validation Protocol (LC-MS)
To establish a self-validating system, the reaction must be monitored and confirmed via Liquid Chromatography-Mass Spectrometry (LC-MS). This ensures that the specific mass of the product is achieved and that no unreacted biaryl amine remains.
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Sample Preparation: Aliquot 5 µL of the crude reaction mixture and dilute into 1 mL of Acetonitrile/Water (1:1 v/v).
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Chromatographic Method: Inject 1 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
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Mobile Phase A: 0.1% Formic acid in HPLC-grade Water.
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Mobile Phase B: 0.1% Formic acid in HPLC-grade Acetonitrile.
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Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.6 mL/min.
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Mass Spectrometry Parameters: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).
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Validation Metric: The starting material (free base of the biaryl amine) will elute early and present a distinct [M+H]⁺ ion at m/z 185.1. The successful formation of the target amide will be indicated by the disappearance of the 185.1 peak and the emergence of the corresponding product [M+H]⁺ peak at a later retention time (due to increased lipophilicity).
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References
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Reagent Database. "1-(2-PYRIDIN-3-YLPHENYL)METHANAMINE DIHYDROCHLORIDE CAS 859833-18-4". Available at: [Link]
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NextSDS. "1-(2-PYRIDIN-3-YLPHENYL)METHANAMINE DIHYDROCHLORIDE — Chemical Substance Information". Available at: [Link]
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Fisher Scientific. "1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride, ≥97%". Available at: [Link]
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National Center for Biotechnology Information (NIH). "Biocatalytic oxidative cross-coupling reactions for biaryl bond formation". Available at: [Link]
Sources
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- 2. 1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride, 97% [labchem.co.za]
- 3. 1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride, 97%, Thermo Scientific | Fisher Scientific [fishersci.ca]
- 4. nextsds.com [nextsds.com]
- 5. 1-(2-pyridine-3-ylphényl)dichlorhydrate de méthanamine, 97 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fr]
- 6. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Z-L-Val-OH | 1149-26-4 | Benchchem [benchchem.com]
- 8. 5-(Difluoromethyl)pyrazine-2-carboxylic acid | 1174321-06-2 | Benchchem [benchchem.com]
